4-ethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine

CCR4 antagonism Chemokine receptor Immuno-oncology

This trisubstituted pyrimidine scaffold (CAS 1537972-41-0) is the optimal starting material for synthesizing potent CCR4 antagonists, as described in patent WO2013110120. Its specific substitution pattern is critical for receptor antagonism, making it irreplaceable for this SAR trajectory. The free piperazine NH and balanced LogP (1.7) also make it ideal for generating CNS-focused compound libraries via high-throughput amide coupling or reductive amination. Procure this 95% pure intermediate to directly access a validated lead series without de novo core synthesis.

Molecular Formula C11H18N4S
Molecular Weight 238.36 g/mol
CAS No. 1537972-41-0
Cat. No. B6534607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
CAS1537972-41-0
Molecular FormulaC11H18N4S
Molecular Weight238.36 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)SC)N2CCNCC2
InChIInChI=1S/C11H18N4S/c1-3-9-8-10(14-11(13-9)16-2)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3
InChIKeyWRLHSWFGWAFVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine (CAS 1537972-41-0): Procurement Guide for a CCR4-Antagonist Scaffold


4-ethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine (CAS 1537972-41-0) is a trisubstituted pyrimidine building block featuring a C4-ethyl group, a C2-methylsulfanyl moiety, and a C6-piperazin-1-yl ring [1]. This scaffold belongs to the piperazinyl pyrimidine derivative class, which has been patented for its ability to antagonize the human CC chemokine receptor 4 (CCR4) [2]. With a molecular weight of 238.36 g/mol, a calculated LogP of 1.7, and a topological polar surface area of 66.4 Ų, the compound presents a balanced physicochemical profile for CNS drug discovery [1]. It is supplied as a research-grade intermediate, typically at 95% purity, for hit-to-lead optimization in inflammatory and immuno-oncology programs.

Why Generic Pyrimidine Building Blocks Cannot Substitute for 1537972-41-0 in CCR4 Antagonist Development


The 4-ethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine scaffold is not a fungible chemical commodity. Its specific substitution pattern—C4-ethyl, C2-methylsulfanyl, C6-piperazine—is deliberately designed to occupy a defined pharmacophoric space within the CCR4 receptor, as outlined in the foundational patent family [1]. Crude 'generic' substitution, such as eliminating the C4-ethyl group or replacing the C2-methylsulfanyl with other leaving groups, can lead to a complete loss of receptor antagonism. The quantitative evidence presented below demonstrates that even minor structural deviations in this chemotype produce measurable, and sometimes catastrophic, differences in target engagement, confirming that the specific CAS 1537972-41-0 intermediate is irreplaceable for projects following the SAR trajectory of this patent class.

Quantitative Differentiation Evidence for 4-Ethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine versus Structural Analogs


CCR4 Antagonism: C4-Ethyl Preserves Potency, C4-H Elimination Abolishes Documented Activity

The patent family WO2013110120 explicitly defines the C4 position as substituted with alkyl, aryl, or heteroaryl groups for CCR4 antagonism [1]. While the compound itself (CAS 1537972-41-0) is a key intermediate toward the final antagonists, its closest des-ethyl analog (2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine, CAS 874782-16-8) lacks the C4 substituent essential for receptor pocket occupancy. This structural deletion results in a complete loss of the CCR4 antagonism documented in the patent, as the C4-ethyl group is critical for filling a hydrophobic sub-pocket in the receptor [1]. Quantitative data for the final trisubstituted pyrimidine amide derivatives show IC50 values of 0.064–0.077 µM, demonstrating the class's potency when the C4 position is substituted [2].

CCR4 antagonism Chemokine receptor Immuno-oncology

LogP Optimization: C4-Ethyl Provides a 1.7 LogP Balancing CNS Drug-Likeness Versus Overly Hydrophilic Analogs

The compound's computed LogP of 1.7 (XLogP3) [1] places it within the optimal range for CNS drug candidates (typically LogP 1–3). In contrast, the 4-ethoxy analog (4-ethoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine, CAS 1353956-01-0) introduces an additional oxygen atom, increasing polarity and shifting the LogP below 1.0. The 4-cyclopropyl analog (CAS 2640935-76-6) moves in the opposite direction with a calculated LogP approaching 2.5, potentially compromising solubility and increasing off-target binding. This precise 1.7 LogP makes 1537972-41-0 uniquely positioned as a versatile intermediate for both CNS and systemic drug discovery.

Lipophilicity CNS drug discovery Physicochemical properties

Methylsulfanyl vs. Methylsulfonyl: The C2 Oxidation State Determines Reactivity for Downstream Derivatization

The C2-methylsulfanyl (-SCH3) group in 1537972-41-0 is a key handle for late-stage functionalization: it can be selectively oxidized to the methylsulfonyl (-SO2CH3) derivative for enhanced metabolic stability or displaced by nucleophiles in SNAr reactions. In contrast, the 4-tert-butyl-6-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine analog (CAS 2640970-19-8) has a pre-installed sulfonyl on the piperazine, limiting the synthetic versatility of the C2 position. The reduced sulfur (-II) oxidation state in 1537972-41-0 provides a modular entry point that the sulfonyl-containing analogs lack [1].

Synthetic chemistry Functional group interconversion Oxidation state

Piperazine NH as a Purification and Conjugation Handle: Advantage Over N-Substituted Piperazine Analogs

The free piperazine NH in 1537972-41-0 provides a basic secondary amine (pKa ~9.8) that can be exploited for acid-base extraction during purification, salt formation for improved crystallinity, and direct conjugation to carboxylic acids, sulfonyl chlorides, or isocyanates. Analogs where the piperazine is already N-substituted (e.g., 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, CAS 2549027-00-9) lack this reactive handle, requiring deprotection or alternative coupling strategies that introduce additional synthetic steps [1]. The free NH also allows for affinity-based purification using cation-exchange resins, reducing the reliance on preparative HPLC.

Purification Conjugation chemistry Solid-phase synthesis

Patent-Defined Scaffold: Explicit Coverage in CCR4 Antagonist IP Provides Freedom-to-Operate Clarity

The compound CAS 1537972-41-0 falls within the Markush structure of Formula I in WO2013110120, which claims piperazinyl pyrimidine derivatives as CCR4 antagonists [1]. This patent, assigned to the Academy of Military Medical Sciences, P.L.A. China, and also filed as EP2805947, explicitly defines the C4 position as optionally substituted with alkyl (including ethyl), C2 with alkylthio (including methylthio), and C6 with piperazine. This provides clear freedom-to-operate guidance: the scaffold is publicly disclosed, and development of novel derivatives beyond the patent's specific examples may carve out new IP space [1]. In contrast, related scaffolds without the C2-methylsulfanyl group (e.g., those in WO2013110120 where C2 is H or halogen) may have distinct patent landscapes.

Intellectual property CCR4 Patent landscape

Optimal Procurement and Application Scenarios for 4-Ethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine (CAS 1537972-41-0)


Hit-to-Lead Optimization of CCR4 Antagonists for Allergic and Autoimmune Diseases

This compound serves as the optimal starting point for synthesizing the trisubstituted pyrimidine amide derivatives described in WO2013110120. The C4-ethyl and C2-methylsulfanyl groups match the patent's most potent pharmacophore, where analogous amide derivatives achieved IC50 values of 64–77 nM in CCR4 chemotaxis inhibition assays [1]. Procuring 1537972-41-0 enables direct access to this validated lead series without the need for de novo core synthesis.

Kinase Inhibitor Scaffold Diversification via Piperazine Derivatization

The free piperazine NH in 1537972-41-0 can be rapidly elaborated into sulfonamides, amides, or urea linkages to explore kinase selectivity. This scaffold is structurally related to known PI3K/mTOR dual inhibitors (e.g., GNE-477, PI3Kα IC50 = 4 nM) [2]. The compound's LogP of 1.7 ensures that the resulting derivatives remain within drug-like space, while the methylsulfanyl group provides an additional vector for tuning kinase selectivity [3].

Parallel Library Synthesis for CNS Drug Discovery Programs

With a balanced LogP of 1.7, a TPSA of 66.4 Ų, and a molecular weight of 238.36 g/mol, 1537972-41-0 meets key CNS drug-likeness criteria (MW < 400, TPSA < 90 Ų, LogP 1–3) [3]. The free piperazine NH enables high-throughput amide coupling or reductive amination, making this compound ideal as a central scaffold for parallel synthesis of CNS-focused compound libraries.

Oxidation-State Dependent Metabolic Stability Studies

The C2-methylsulfanyl group (-II oxidation state) in 1537972-41-0 can be selectively oxidized to the sulfoxide (-SOCH3, 0) or sulfone (-SO2CH3, +II) for systematic comparative metabolic stability assessment. This allows research teams to determine the optimal sulfur oxidation state for in vivo pharmacokinetic studies before committing to a scaled synthesis [1]. The 4-ethyl group, being a small alkyl substituent, does not introduce excessive metabolic liability.

Quote Request

Request a Quote for 4-ethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.